3-(Dimethoxymethyl)cyclohexane-1,2-dione
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Overview
Description
3-(Dimethoxymethyl)cyclohexane-1,2-dione is an organic compound with a cyclohexane ring substituted with two methoxy groups and a dione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)cyclohexane-1,2-dione can be achieved through several methods. One common approach involves the reaction of cyclohexane-1,2-dione with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes methoxylation to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include methanol, acid catalysts such as sulfuric acid, and solvents like dichloromethane.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxymethyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives of the original compound.
Scientific Research Applications
3-(Dimethoxymethyl)cyclohexane-1,2-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: Similar structure but different substitution pattern.
Cyclohexane-1,2-dione: Lacks the methoxy groups present in 3-(Dimethoxymethyl)cyclohexane-1,2-dione.
3,4-Dimethoxy-3-cyclobutene-1,2-dione: A related compound with a cyclobutene ring instead of cyclohexane.
Uniqueness
This compound is unique due to the presence of both methoxy groups and the dione functionality on the cyclohexane ring
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3-(dimethoxymethyl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C9H14O4/c1-12-9(13-2)6-4-3-5-7(10)8(6)11/h6,9H,3-5H2,1-2H3 |
InChI Key |
FCLOCNTXPUZIMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCCC(=O)C1=O)OC |
Origin of Product |
United States |
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